Purealidin A vs. Purealin and Lipopurealin A: Cytoplasmic Dynein Heavy Chain ATPase Inhibition Potency
In a direct head-to-head comparison within the same study, Purealidin A demonstrated measurable inhibition of microtubule-stimulated ATPase activity of recombinant rat cytoplasmic dynein heavy chain motor domain, with an IC₅₀ of 4.20 × 10⁴ nM (42 µM) [1]. This positions Purealidin A with intermediate potency between the parent compound purealin (IC₅₀ = 3.50 × 10⁴ nM, 35 µM) and the less active analogue lipopurealin A (IC₅₀ > 5.00 × 10⁴ nM, >50 µM) [1]. The 1.2-fold potency difference between Purealidin A and purealin reflects the contribution of the full spiroisoxazoline-containing structure of purealin versus the monomeric acyclic oxime-aminoimidazole scaffold of Purealidin A [2].
| Evidence Dimension | Inhibition of MT-stimulated ATPase activity of recombinant cytoplasmic dynein heavy chain motor domain (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 4.20 × 10⁴ nM (42 µM) |
| Comparator Or Baseline | Purealin: IC₅₀ = 3.50 × 10⁴ nM (35 µM); Lipopurealin A: IC₅₀ > 5.00 × 10⁴ nM (>50 µM) |
| Quantified Difference | 1.2-fold less potent than purealin; at least 1.2-fold more potent than lipopurealin A |
| Conditions | Recombinant rat cytoplasmic dynein heavy chain motor domain; microtubule-stimulated ATPase assay; concentration-dependent, uncompetitive inhibition mode |
Why This Matters
For researchers studying cytoplasmic dynein function, Purealidin A offers a structurally simpler, synthetically more accessible scaffold than purealin while retaining the majority of dynein inhibitory potency—enabling SAR studies that are impractical with the more complex spiroisoxazoline natural product.
- [1] BindingDB entry 50037677. Affinity data for Purealin (BDBM50184425), Purealidin A analogue (BDBM50117089), and Lipopurealin A (BDBM50184427). Assay: Inhibition of MT-stimulated ATPase activity of rat cytoplasmic dynein heavy chain motor domain. View Source
- [2] Zhu, G.; Yang, F.; Balachandran, R.; Höök, P.; Vallee, R. B.; Curran, D. P.; Day, B. W. Synthesis and biological evaluation of purealin and analogues as cytoplasmic dynein heavy chain inhibitors. J. Med. Chem. 2006, 49 (6), 2063–2076. View Source
